molecular formula C17H15NO4 B371343 6,7-dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one CAS No. 298215-50-6

6,7-dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B371343
CAS No.: 298215-50-6
M. Wt: 297.3g/mol
InChI Key: IYMKWYJOCUGHPB-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is a chemical compound with the molecular formula C17H15NO4 and a molecular weight of 297.31 g/mol . This benzoxazinone derivative is of significant interest in medicinal chemistry and biochemical research, primarily for its role as a mechanism-based inactivator of serine proteases . Related compounds within the same structural family have been extensively investigated for their ability to covalently inhibit key enzymes such as chymotrypsin and human leukocyte elastase . The mechanism involves acylation of the active site serine residue, leading to potent enzyme inactivation, which makes these compounds valuable scaffolds for developing therapeutic agents for pathologies involving proteolytic activity . The 6,7-dimethoxy substitution pattern on the benzoxazinone ring system is a common feature in biologically active molecules of this class, contributing to their electronic properties and binding affinity . As a building block in organic synthesis, this compound can also serve as a precursor for the development of more complex molecules with tailored biological activities. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and ensure all appropriate safety protocols are followed.

Properties

IUPAC Name

6,7-dimethoxy-2-(4-methylphenyl)-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-10-4-6-11(7-5-10)16-18-13-9-15(21-3)14(20-2)8-12(13)17(19)22-16/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMKWYJOCUGHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Solvent System : Glacial acetic acid serves as both solvent and catalyst, enabling protonation of the α-ketoester to enhance electrophilicity.

  • Atmosphere : Reactions are conducted under nitrogen to prevent oxidation of the sensitive o-aminophenol.

  • Temperature and Time : Optimal yields (70–85%) are achieved at 65–70°C over 12 hours. Prolonged heating beyond 18 hours leads to decomposition, as evidenced by HPLC monitoring.

Example Procedure :
A solution of 3,4-dimethoxy-6-aminophenol (10 mmol) in glacial acetic acid is treated with ethyl 4-methylphenylglyoxylate (11 mmol). The mixture is heated at 70°C for 12 hours under nitrogen, concentrated under reduced pressure, and crystallized from methanol to yield the product.

Microwave-Assisted Cyclization for Enhanced Efficiency

Recent advances leverage microwave irradiation to accelerate ring closure, reducing reaction times from hours to minutes. This method is detailed in patent WO2014097188A1.

Key Steps and Parameters

  • Microwave Conditions : Reactions are irradiated at 250 W and 120°C for 30 minutes, achieving near-quantitative conversion.

  • Intermediate Isolation : Post-reaction, the mixture is acidified (1 N HCl) and extracted with ethyl acetate. Organic phases are washed with brine and dried over Na₂SO₄.

Scalability Note : A 500g-scale synthesis reported 83% yield with 97% purity, demonstrating industrial viability.

Catalytic Methods Using Aldimine and Triflic Acid

The ACS Organic Process Research & Development protocol employs aldimine catalysts and trifluoromethanesulfonic acid (TfOH) to streamline benzoxazinone formation.

General Workflow

  • Reagent Mixing : 3,4-Dimethoxy-6-aminophenol, 4-methylbenzaldehyde, and aldimine (10 mol%) are combined in dichloromethane.

  • Acid Catalysis : TfOH (20 mol%) is added, and the mixture is stirred overnight at room temperature.

  • Purification : Crude product is washed with NaHCO₃, extracted with ethyl acetate, and purified via reversed-phase chromatography.

Advantages :

  • Eliminates the need for high temperatures.

  • Yields range from 75–90%, with superior regiocontrol compared to classical methods.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantage Limitation
Classical Condensation70–85%12–18 hHigh scalabilitySensitive to oxidation
Microwave80–90%30 minRapid kineticsSpecialized equipment required
Catalytic (TfOH)75–90%18 hMild conditions, regioselectivityCost of catalysts

Analytical Characterization and Validation

Critical to all methods is validation via:

  • ¹H NMR : Aromatic protons at δ 6.8–7.2 ppm (C₆H₄-OCH₃), singlet for OCH₃ at δ 3.85 ppm, and 4-methylphenyl protons at δ 2.35 ppm.

  • IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O-C).

  • Melting Point : Consistent reports of 182–184°C across methodologies.

Challenges and Mitigation Strategies

  • Oxidation of o-Aminophenol : Addressed via nitrogen atmospheres and glacial acetic acid.

  • Regiochemical Control : Catalytic methods using TfOH minimize byproducts like 1,4-benzoxazin-2-ones.

  • Purification Complexity : Reversed-phase chromatography or methanol recrystallization ensures >95% purity .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

6,7-Dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one has shown promise as an anticancer agent. Its mechanism of action involves:

  • Enzyme Inhibition : The compound inhibits topoisomerases, enzymes crucial for DNA replication and cell division. By binding to the active site of these enzymes, it prevents their normal function, thereby inhibiting cancer cell proliferation .

Biological Studies

This compound serves as a valuable probe in biological research to study interactions with various biomolecules. Its structural features allow for:

  • Binding Studies : Investigations into its binding affinity with proteins and nucleic acids can provide insights into its potential therapeutic effects .

Materials Science

In materials science, this compound is explored for its use in developing advanced materials such as polymers and coatings. Its unique structural properties contribute to:

  • Polymer Development : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability .

Chemical Reactions

This compound undergoes various chemical reactions that expand its application potential:

Reaction TypeDescriptionCommon Reagents
Oxidation Formation of quinones using oxidizing agentsPotassium permanganate
Reduction Generation of reduced derivativesSodium borohydride
Substitution Nucleophilic substitution reactionsAmines or thiols

These reactions enable modifications that can tailor the compound's properties for specific applications.

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of benzoxazine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Polymer Applications

Research focused on incorporating benzoxazine derivatives into thermosetting polymers demonstrated improved thermal stability and mechanical strength. The findings suggest that this compound could serve as a key component in developing high-performance materials for industrial applications .

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as topoisomerases, which play a crucial role in DNA replication and cell division. The compound binds to the active site of the enzyme, preventing its normal function and leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 4H-3,1-Benzoxazin-4-one Derivatives

The biological and chemical properties of benzoxazinone derivatives are highly dependent on substituents at positions 2, 6, and 5. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Weight Key Activities Reference
6,7-Dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one 4-methylphenyl at C2; 6,7-dimethoxy 297.31 Limited direct data; inferred herbicidal potential based on structural similarity
6,7-Dimethoxy-2-(3-methyl-4-nitrophenyl)-4H-3,1-benzoxazin-4-one 3-methyl-4-nitrophenyl at C2 342.31 No explicit activity data; nitro group may enhance electrophilic reactivity
6,7-Dimethoxy-2-(phenoxymethyl)-4H-3,1-benzoxazin-4-one Phenoxymethyl at C2 313.11 Herbicidal activity (IC₅₀ ≈ 25–50 μM), comparable to commercial herbicide 2,4-D
2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one Phthaloylmethyl at C2 307.28 Intermediate in pharmaceutical synthesis; no direct bioactivity reported
2-[3-(4-methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one Chalcone-like substituent at C2 351.34 Flame retardant and antibacterial properties in textiles

Key Research Findings

Substituent Effects: Electron-withdrawing groups (e.g., NO₂, Cl) at the phenyl ring enhance reactivity and bioactivity. Methoxy groups at C6 and C7 improve solubility but may reduce membrane permeability .

Bioisosterism: The 4H-3,1-benzoxazin-4-one core is a bioisostere of carboxylic acid groups in phenoxy herbicides, mimicking their hydrogen-bonding interactions .

Green Synthesis : Recent advances prioritize one-pot, solvent-free methods to reduce waste and energy consumption .

Biological Activity

6,7-Dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound belonging to the benzoxazine family. Its unique structure comprises a benzoxazine ring with specific substitutions that contribute to its biological activity. This article explores the compound's mechanisms, therapeutic potential, and relevant research findings.

  • Molecular Formula : C17H15NO4
  • Molecular Weight : 297.31 g/mol
  • CAS Number : 298215-50-6

The primary mechanism of action for this compound involves the inhibition of human topoisomerase I (hTopo I). This enzyme is crucial for DNA replication and cell division. The compound binds to the active site of hTopo I, preventing its normal function and leading to the inhibition of cancer cell growth. Studies have shown that similar benzoxazine derivatives exhibit potent inhibitory effects on hTopo I with varying IC50 values, indicating their potential as anticancer agents .

Anticancer Properties

Research indicates that compounds within the benzoxazine family, including this compound, exhibit significant anticancer activity by targeting topoisomerases. For instance, studies have demonstrated that certain derivatives can inhibit hTopo I with IC50 values as low as 0.0006 mM, outperforming established drugs like camptothecin .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. A study evaluating the antibacterial effects of benzoxazine derivatives reported minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 μg/ml against Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) analysis suggests that specific substitutions on the phenyl ring enhance antibacterial efficacy.

Data Table: Biological Activity Summary

Activity TypeTarget/OrganismIC50/MIC ValueReference
AnticancerHuman Topoisomerase I0.0006 mM (BONC-013)
AntibacterialVarious Gram-positive/negative bacteria6.25 - 100 μg/ml
AntifungalTrichoderma herzianumNot specified

Case Study 1: Inhibition of Topoisomerase I

A study investigated various benzoxazine derivatives for their ability to inhibit hTopo I using relaxation assays. The results showed that specific structural modifications significantly enhanced inhibitory potency. The most effective derivative had an IC50 of 8.34 mM, demonstrating the potential for further development in cancer therapeutics .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of benzoxazine derivatives against a range of pathogens. The results indicated that compounds with electron-donating groups on the phenyl ring exhibited stronger antibacterial effects compared to those without such modifications .

Q & A

Q. What are the established synthetic routes for 6,7-dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, and how do reaction conditions vary?

The synthesis typically involves cyclization of substituted anthranilic acid derivatives. Key methods include:

  • Schotten-Baumann Acylation : Reacting 2-acetamido-4,5-dimethoxybenzoic acid with acetyl chloride in an alkaline medium (pH >10) to form intermediates .
  • Anhydride-Mediated Cyclization : Boiling intermediates in propionic anhydride or acetic anhydride to form the benzoxazinone core .
  • One-Pot Synthesis : Using iminium cations derived from cyanuric chloride and dimethylformamide (DMF) under mild conditions (room temperature, short reaction times) .

Q. Table 1: Comparison of Synthetic Methods

MethodKey Reagents/ConditionsYieldAdvantages
Schotten-Baumann AcylationAcetyl chloride, NaOH, 0–5°CNot reportedHigh regioselectivity
Propionic Anhydride RefluxPropionic anhydride, 120°C, 2 hours78–90%Scalable for gram-scale synthesis
One-Pot CyclizationCyanuric chloride, DMF, 25°C85–92%Mild conditions, reduced side reactions

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches at 1730–1688 cm⁻¹ and hydroxyl (OH) bands at 3250 cm⁻¹ .
  • ¹H NMR : Aromatic protons appear as multiplet signals (δ 7.5–8.1), while exchangeable protons (e.g., COOH) resonate at δ 11.5 .
  • Elemental Analysis : Validates purity by matching calculated vs. observed C, H, N percentages (e.g., C: 44.22% observed vs. 44.62% calculated) .
  • X-ray Crystallography : Resolves steric effects and confirms substituent orientation in derivatives .

Q. What are the primary pharmacological applications of this compound in preclinical research?

  • Enzyme Inhibition : Potent inhibition of human sputum elastase (HSE) and HSV-1 protease via acyl-enzyme intermediate formation .
  • Antifungal Activity : Structural analogs (e.g., 2-methyl-3,1-benzoxazin-4-one) show efficacy against Aspergillus and Candida species .
  • Cancer Research : Derivatives exhibit selective cytotoxicity by targeting serine proteases in tumor microenvironments .

Advanced Research Questions

Q. How do steric and electronic factors influence nucleophilic ring-opening reactions of this benzoxazinone?

Reactivity with nucleophiles (e.g., hydrazine, amines) depends on:

  • Steric Hindrance : Bulky 4-methylphenyl groups at C-2 reduce accessibility to the carbonyl carbon, favoring ring-opening at C-4 .
  • Electronic Effects : Electron-withdrawing methoxy groups at C-6/7 stabilize the transition state, accelerating amide bond formation (e.g., hydrazide derivatives) .
    Methodological Insight : Monitor reactions via TLC and isolate products using recrystallization (ethanol/water) .

Q. How can researchers resolve contradictions in reported reaction outcomes, such as thionation with P₂S₅?

Literature claims P₂S₅ fully thionates benzoxazinones to benzothiazin-4-thiones. However, shows mixed outcomes:

  • Observed Products : 65% benzothiazin-4-one (only in-ring oxygen replaced) vs. 5% benzothiazin-4-thione .
    Resolution Strategy :
    • Optimize solvent polarity (e.g., pyridine vs. DMF) to control sulfur substitution.
    • Use stoichiometric P₂S₅ and monitor reaction progress via HPLC .

Q. What strategies improve yield in one-pot syntheses of benzoxazinone derivatives?

  • Catalyst Optimization : Replace traditional acetic anhydride with DMF-cyanuric chloride complexes to reduce side reactions .
  • Temperature Control : Maintain 25–40°C to prevent decomposition of heat-sensitive intermediates.
  • Purification : Use column chromatography (silica gel, hexane/EtOAc eluent) for high-purity isolates (>95%) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Key SAR insights:

  • C-2 Substituents : Aryl groups (e.g., 4-methylphenyl) enhance enzyme inhibition by promoting hydrophobic binding .
  • C-6/7 Methoxy Groups : Electron-donating methoxy moieties improve solubility and bioavailability .
    Experimental Design :
    • Synthesize analogs with varied substituents (e.g., halogens, nitro groups).
    • Test inhibitory activity against elastase/protease targets using fluorometric assays .

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